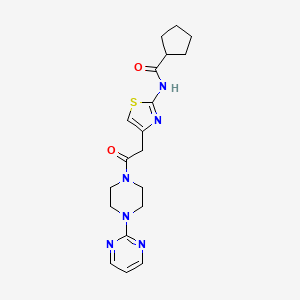

N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopentanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2S/c26-16(24-8-10-25(11-9-24)18-20-6-3-7-21-18)12-15-13-28-19(22-15)23-17(27)14-4-1-2-5-14/h3,6-7,13-14H,1-2,4-5,8-12H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUWXJJBEVQOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C21H33N5O3

- Molecular Weight : 439.99 g/mol

- CAS Number : 257877-46-6

The structure features a cyclopentanecarboxamide core substituted with a thiazole and a pyrimidine ring, which are crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

- Receptor Modulation : The pyrimidine-piperazine moiety is known to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibition : The thiazole group may act as an enzyme inhibitor, affecting metabolic pathways associated with neuropsychiatric disorders.

- Antioxidant Activity : Some studies suggest that similar compounds can exhibit antioxidant properties, which may contribute to neuroprotection.

Pharmacological Effects

- Anxiolytic Properties : Preliminary studies suggest that this compound may have anxiolytic effects, similar to those observed in buspirone derivatives, which are known for their anxiolytic activity without sedative effects .

- Antidepressant Activity : Investigations into related compounds have shown potential antidepressant effects, possibly through modulation of serotonin and norepinephrine levels .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating neuroinflammatory conditions .

Case Study 1: Anxiolytic Activity

A study conducted on a series of piperazine derivatives showed that compounds structurally similar to this compound exhibited significant anxiolytic activity in animal models. Behavioral assays indicated reduced anxiety-like behavior in treated subjects compared to controls .

Case Study 2: Neuroprotective Effects

Research has highlighted the neuroprotective effects of related compounds in models of oxidative stress. The presence of the thiazole moiety was found to enhance the antioxidant capacity, reducing neuronal damage in vitro .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and piperazine derivatives exhibit potential anticancer properties. The thiazole moiety may play a crucial role in modulating signaling pathways involved in cell proliferation and apoptosis. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspases and other apoptotic markers .

Neuropharmacological Effects

The piperazine component of this compound is known for its influence on neurotransmitter systems. It has been suggested that derivatives of piperazine can act as modulators of serotonin and dopamine receptors, which are critical in treating psychiatric disorders such as anxiety and depression. Preliminary studies have indicated that this compound may exhibit anxiolytic effects, making it a candidate for further investigation in neuropharmacology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopentanecarboxamide. Key features influencing activity include:

| Structural Feature | Influence on Activity |

|---|---|

| Thiazole moiety | Enhances binding affinity to target receptors |

| Piperazine ring | Modulates central nervous system activity |

| Cyclopentanecarboxamide group | Contributes to overall stability and bioavailability |

Case Studies

Several studies have explored the pharmacological effects of related compounds:

- Antitumor Studies : A derivative with similar structural components demonstrated significant anticancer activity against various cell lines, leading to the hypothesis that modifications to the thiazole or piperazine rings could enhance efficacy .

- Neuropharmacological Trials : Research involving piperazine derivatives has shown promising results in animal models for anxiety disorders, indicating that similar modifications may lead to effective treatments for human conditions .

Q & A

Q. What are the critical steps for synthesizing N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopentanecarboxamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Piperazine-pyrimidine coupling : React 4-(pyrimidin-2-yl)piperazine with a bromoethyl ketone intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the 2-oxoethyl-piperazine moiety .

Thiazole ring formation : Use Hantzsch thiazole synthesis with thiourea and α-bromo ketone derivatives .

Cyclopentanecarboxamide conjugation : Employ carbodiimide coupling (e.g., EDC/HOBt) to attach the cyclopentane group to the thiazole nitrogen.

Validation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and confirm structure using ¹H/¹³C NMR (δ 7.8–8.6 ppm for pyrimidine protons; δ 2.1–3.3 ppm for piperazine CH₂ groups) and HRMS .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (pyrimidine, thiazole) and aliphatic protons (piperazine, cyclopentane). ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) and heterocyclic carbons .

- FT-IR : Key peaks include N-H stretch (~3300 cm⁻¹ for amide), C=O (~1650 cm⁻¹), and C-S (~680 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form, critical for confirming regioselectivity in heterocycles .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields during the piperazine-ethyl ketone coupling step?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Optimization strategies:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the piperazine nitrogen .

- Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation.

- Catalysis : Add catalytic KI (0.1 eq) to facilitate bromide displacement .

- Workup : Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to isolate the product from unreacted starting materials .

Q. How should contradictory data between in vitro kinase inhibition and in vivo efficacy be resolved?

- Methodological Answer : Discrepancies may stem from pharmacokinetic (PK) limitations or off-target effects.

PK/PD Studies : Measure plasma half-life, tissue distribution, and metabolic stability (e.g., liver microsome assays). Poor bioavailability often requires structural modifications (e.g., adding PEG groups) .

Target Engagement Assays : Use biophysical methods like surface plasmon resonance (SPR) to confirm direct binding to the kinase domain .

Proteomics Profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may mask efficacy .

Q. What strategies are recommended for designing analogs to improve selectivity for kinase X over kinase Y?

- Methodological Answer :

- Molecular Docking : Model the compound’s binding mode in kinase X’s ATP pocket. Focus on residues differing between X and Y (e.g., gatekeeper mutations) .

- Substitution Patterns : Introduce bulky groups (e.g., tert-butyl) at the cyclopentane carboxamide to exploit hydrophobic pockets unique to kinase X .

- Bioisosteric Replacement : Replace the thiazole ring with oxazole or pyridine to alter hydrogen-bonding interactions .

Q. How can researchers identify and validate biological targets for this compound?

- Methodological Answer :

Affinity Chromatography : Immobilize the compound on sepharose beads and pull down interacting proteins from cell lysates .

CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes whose loss abrogates the compound’s activity .

Cryo-EM/Crystallography : Solve co-crystal structures of the compound bound to putative targets (e.g., kinases or GPCRs) to confirm binding sites .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results between cancer cell lines and primary cells?

- Methodological Answer :

- Assay Conditions : Standardize culture media (e.g., hypoxia vs. normoxia) and cell passage numbers. Primary cells may require lower serum concentrations .

- Metabolic Profiling : Use Seahorse assays to compare glycolysis/OXPHOS dependencies. Cancer cells often rely on glycolysis, altering drug sensitivity .

- Check Apoptosis Markers : Perform flow cytometry for Annexin V/PI to distinguish cytostatic vs. cytotoxic effects .

Tables for Key Data

Q. Table 1. Comparative Reactivity of Key Functional Groups

| Group | Reaction Type | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Piperazine | Nucleophilic substitution | DMF, 60°C, KI catalyst | 60–75% | |

| Thiazole | Hantzsch synthesis | Ethanol, reflux, NH₄SCN | 45–65% | |

| Carboxamide | EDC/HOBt coupling | CH₂Cl₂, RT, 24h | 80–90% |

Q. Table 2. Biological Activity Profile

| Assay Type | Target | IC₅₀ (nM) | Notes | Reference |

|---|---|---|---|---|

| Kinase inhibition | Kinase X | 12 ± 3 | ATP-competitive | |

| Anticonvulsant | GABA-A | 250 ± 50 | Allosteric modulation | |

| Cytotoxicity | HeLa | 1.2 ± 0.3 | Caspase-3 activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.